3-Methoxy-2,3-dihydrowithaferin-A
Overview
Description
Scientific Research Applications
Cytoprotective Activity in Normal Cells
3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) has been found to have significant cytoprotective activities in normal cells. A study by Chaudhary et al. (2017) highlights its ability to protect normal cells against oxidative, UV radiation, and chemical stresses. Unlike its structurally similar compound, withaferin-A, which causes oxidative stress in normal cells, 3βmWi-A is well tolerated and promotes cell survival. This property is attributed to its activation of antistress and pro-survival signaling through the pAkt/MAPK pathway (Chaudhary et al., 2017).
Interaction with Circadian Clock
Tomita et al. (2021) discovered that 2,3-dihydro-3β-methoxy withaferin-A modulates the circadian clock. This compound was found to lengthen the period of the circadian clock in cancer cells and normal fibroblasts. It upregulates the mRNA expression of Bmal1 and nuclear orphan receptors, playing a role in stabilizing the expression of Bmal1. The compound functions as an inverse agonist for RORa, providing new insights into the modulation of circadian rhythms (Tomita et al., 2021).
Lack of Anti-Metastasis Potency
A study by Chaudhary et al. (2019) investigated the effects of 3βmWi-A on cancer cell migration and metastasis signaling. Contrary to withaferin-A, which binds effectively to proteins involved in cancer cell metastasis, 3βmWi-A showed no such effect. It was ineffective in reducing cytoskeleton proteins essential for cancer cell metastasis, indicating its lack of anti-metastasis potency. This finding is crucial for understanding the limitations of 3βmWi-A in cancer treatment (Chaudhary et al., 2019).
Attenuated Anticancer Activity
Huang et al. (2015) reported that the 3β-methoxy derivation of Withaferin A, which includes this compound, has attenuated anticancer activity compared to Withaferin A. The study used bioinformatics and molecular experimental approaches to show that this derivative has weaker docking potential to molecular targets and thus reduced efficacy in anticancer applications (Huang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMIPAPOLDOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330885 | |
Record name | NSC328419 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73365-94-3 | |
Record name | DIHYDROWITHAFERIN-A,3- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC328419 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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